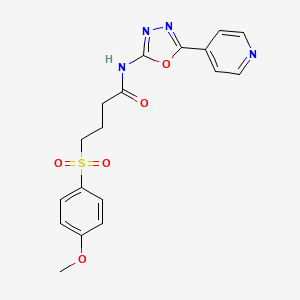

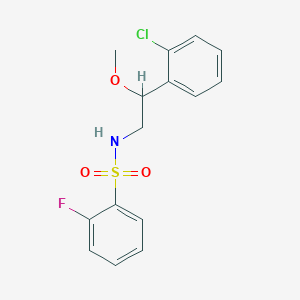

![molecular formula C18H20N2O4S2 B2542926 2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886922-14-1](/img/structure/B2542926.png)

2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as alkyl 2-aminobenzo[b]thiophene-3-carboxylates, involves the Gewald three-component reaction, which is a reaction between cyclohexanones, alkyl cyanoacetates, and sulfur . This reaction is followed by a dehydrogenation step in benzonitrile under an air atmosphere to afford the desired product . Another related synthesis involves an oxidation-aromatization process using dimethyl sulfoxide catalyzed by p-toluenesulfonic acid . These methods could potentially be adapted for the synthesis of 2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide by introducing the appropriate functional groups at the relevant steps.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques such as IR, ^1H NMR, MS, and elemental analysis . These techniques would also be applicable in analyzing the structure of 2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide to ensure the correct synthesis and purity of the compound.

Chemical Reactions Analysis

The reactivity of similar compounds, such as ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate, has been studied, showing that they can react with various chemical reagents to yield a variety of fused thiophene derivatives with potential pharmaceutical uses . This suggests that 2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide could also undergo various chemical reactions to create new derivatives with possible therapeutic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, including their spectral properties (UV-Vis, IR, ^1H NMR, and EPR), conductance, thermal analysis, and magnetic moments . These properties are crucial for understanding the behavior of the compounds in biological systems and for their potential application as pharmaceuticals. The same types of analyses would be necessary to fully characterize the physical and chemical properties of 2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.

Relevant Case Studies

Although the provided papers do not mention case studies directly related to the compound , one study does discuss the anti-rheumatic potential of a structurally similar compound and its metal complexes, demonstrating significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats . This indicates that derivatives of tetrahydrobenzo[b]thiophene, such as 2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, may also have therapeutic potential that could be explored in future case studies.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

Compounds related to "2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" have been used in the synthesis of various heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized for the production of derivatives including pyrazole, isoxazole, pyrimidine, and triazine derivatives, showcasing the versatility of this class of compounds in organic synthesis (Mohareb et al., 2004).

Inhibition of Cell Adhesion

Studies have shown that derivatives of benzo[b]thiophene can inhibit the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1 on endothelial cells, reducing the adherence of neutrophils and potentially offering therapeutic applications in anti-inflammatory treatments (Boschelli et al., 1995).

Antiarrhythmic and Antianxiety Activities

Novel thiophene derivatives synthesized from related compounds have shown significant antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating potential uses in pharmacological treatments (Amr et al., 2010).

Ocular Hypotensive Agents

Derivatives of benzo[b]thiophene sulfonamide, such as those related to the compound , have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in treating conditions like glaucoma (Graham et al., 1989).

Zukünftige Richtungen

Thiophene derivatives have massively contributed to the growth of chemistry materials which have shown promising developments towards new technologies in electronics . At the same time, thiophene-derived small organic molecules have shown a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, the study and development of “2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” and similar compounds could have significant implications for these fields in the future.

Eigenschaften

IUPAC Name |

2-[(2-ethylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c1-2-26(23,24)14-10-6-4-8-12(14)17(22)20-18-15(16(19)21)11-7-3-5-9-13(11)25-18/h4,6,8,10H,2-3,5,7,9H2,1H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIKMKZQTXGWKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

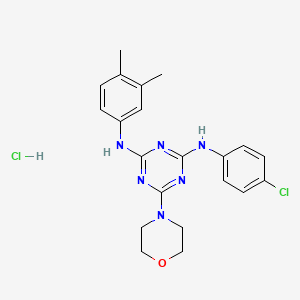

![3-(2-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2542844.png)

![2-(Allylsulfanyl)-7,9-dimethyl-4-(3-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2542848.png)

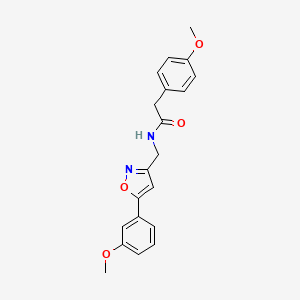

![1-(2-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2542854.png)

![3-benzyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2542856.png)

![2-(2-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2542861.png)

![2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2542862.png)